2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C8H6BrClO3 This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method starts with the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that include halogenation, hydrolysis, and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxy group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-(3-Bromo-4-chlorophenyl)acetic acid, while substitution reactions can produce various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyacetic acid moiety can also participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-chlorophenyl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid: Substitution of chlorine with fluorine can alter its chemical properties and interactions.
2-(3-Bromo-4-methylphenyl)-2-hydroxyacetic acid: The presence of a methyl group instead of chlorine can influence its steric and electronic properties.
Uniqueness
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine and chlorine atoms on the phenyl ring along with the hydroxyacetic acid group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQLDUGKXMFTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261552-11-7 |
Source
|
Record name | 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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